Cefazolin Sodium is a semi-synthetic, broad-spectrum, first-generation cephalosporin antibiotic. [] It acts against both Gram-positive and Gram-negative bacteria. [] This compound is frequently used in scientific research to investigate antibacterial properties, explore alternative drug delivery systems, and understand the chemical stability of cephalosporins.
Cefazolin sodium is derived from 7-aminocephalosporanic acid, which is a core structure in cephalosporin antibiotics. It is synthesized through various chemical reactions involving acylation processes that modify the parent compound to enhance its antibacterial properties.
Cefazolin sodium belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a broad-spectrum antibiotic and is commonly used in hospitals for treating skin infections, respiratory tract infections, and urinary tract infections.
The synthesis of cefazolin sodium can be accomplished through several methods, including acylation reactions involving 7-aminocephalosporanic acid. A notable synthesis pathway involves the use of H-tertrazole acetic acid in methylene chloride as a solvent.
Technical details include maintaining specific pH levels (around 4.5 to 5.5) during the reaction and controlling temperature to optimize yield and purity .
Cefazolin sodium has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its molecular formula is C${14}$H${14}$N${8}$O${5}$S, with a molecular weight of approximately 348.4 g/mol.
Cefazolin sodium participates in various chemical reactions that are important for its synthesis and functionality:
Technical details involve monitoring reaction conditions such as temperature, pH, and solvent composition to ensure optimal product formation .
Cefazolin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are crucial for maintaining cell wall integrity.
Relevant analyses indicate that cefazolin sodium maintains its potency when stored under recommended conditions .
Cefazolin sodium is widely used in clinical settings for various applications:
Cefazolin sodium (C₁₄H₁₃N₈NaO₄S₃) is a semisynthetic first-generation cephalosporin antibiotic with a molecular weight of 476.48 g/mol. Its structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and two distinct side chains: a tetrazolylacetyl group at the 7-position and a (5-methyl-1,3,4-thiadiazol-2-yl)thiol moiety at the 3-position. The sodium cation neutralizes the carboxylate group at position 4, enhancing water solubility [3] [9].
Stereochemically, cefazolin sodium contains two chiral centers at positions 6 and 7 of the bicyclic nucleus. X-ray crystallography confirms the 6R,7R configuration, which is essential for antibiotic activity. The tetrazolylacetyl side chain adopts a specific conformation where the tetrazole ring’s orientation influences hydrogen-bonding capabilities with biological targets. Torsional angles within the molecule—notably the C5–C6–N7–C8 bond—affect spatial positioning of key functional groups, as validated by computational studies using COMPASS II force fields [1] [3].
Table 1: Molecular Descriptors of Cefazolin Sodium
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ | DrugBank [3] |
Stereochemistry | 6R,7R | X-ray diffraction [3] |
Rotatable Bonds | 7 | DrugBank [3] |
Hydrogen Bond Acceptors | 9 | DrugBank [3] |
Polar Surface Area | 158.92 Ų | DrugBank [3] |
Cefazolin sodium exhibits complex polymorphism, with four confirmed crystalline forms: α-pentahydrate (C₁₄H₁₃N₈NaO₄S₃·5H₂O), β-sesquihydrate (C₁₄H₁₃N₈NaO₄S₃·1.5H₂O), γ-form (solvated with dioxane), and an amorphous state. The α-pentahydrate form dominates commercial production and displays orthorhombic symmetry (space group P2₁2₁2₁) with two symmetry-independent molecules per asymmetric unit. This structure features extensive solvent tunnels that accommodate water molecules, stabilized by O–H···O and N–H···O hydrogen bonds between cefazolin anions and water [1] [5].
Notably, α-pentahydrate exists as conformational polymorphs (Forms 1, 2, and 3) due to rotational differences in the tetrazolylacetyl side chain. Solid-state NMR reveals distinct ¹³C chemical shifts for the carbonyl carbon (δ 165–170 ppm) among these forms, attributable to variations in hydrogen-bonding networks. Form 1 (Fujisawa) and Form 3 (Shenzhen Gosun) exhibit marginal PXRD peak differences at 2θ = 5–10°, confirming lattice disparities despite identical stoichiometry. The β-sesquihydrate form, obtained by dehydrating α-pentahydrate at 45°C, shows reduced thermal stability and altered antibacterial efficacy [1] [5].
Table 2: Polymorphic Forms of Cefazolin Sodium
Form | Solvation/Hydration | Key Characteristics | Stability |
---|---|---|---|
α-Pentahydrate | 5 H₂O | Orthorhombic, solvent tunnels | Stable below 40°C [1] |
β-Sesquihydrate | 1.5 H₂O | Needle-like crystals | Converts to α above 75% RH [5] |
γ-Form | Dioxane | Monoclinic | Dissociates upon desolvation [1] |
Amorphous | None | Glass transition at ~120°C | Hygroscopic [5] |
Nuclear Magnetic Resonance (NMR)
¹³C solid-state NMR (SS-NMR) is indispensable for characterizing cefazolin sodium polymorphs. Key resonances include:
Solution-state ¹H NMR in D₂O displays the C3–CH₂–S proton doublet at δ 3.85 ppm and tetrazole ring protons as a singlet at δ 8.90 ppm. Degradation impurities (e.g., Impurity-I, N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide) show diagnostic N–H signals at δ 6.50 ppm [2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra exhibit signature bands:
Mass Spectrometry
LC-MS/MS in positive-ion mode shows:
Cefazolin sodium degrades via three primary pathways:
Thermogravimetric analysis (TGA) of α-pentahydrate shows a 19% weight loss from 30–100°C, corresponding to five water molecules. Differential scanning calorimetry (DSC) reveals endothermic dehydration at 78°C (ΔH = 210 J/g) and exothermic decomposition at 205°C. The amorphous form, prepared by freeze-drying, recrystallizes at 45°C with a 40% reduction in aqueous solubility compared to α-pentahydrate [1] [5] [6].
Table 3: Kinetic Parameters for Solid-State Degradation
Condition | Degradation Pathway | Eₐ (kJ/mol) | t₉₀ (25°C) |
---|---|---|---|
Dry heat (60°C) | Lactam hydrolysis | 78.2 | 18 months [6] |
75% RH | Hydration change (α→β) | 63.5 | 6 months [5] |
UV light (pH 3.5) | Tetrazole cleavage | 45.0 | 2 hours [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7